PNP Inhibitory Activity: 7-Isopentyl-3-methyl-8-(piperazin-1-yl) Versus 8-Aminoguanosine Reference Standard
In a radiolabeled substrate-conversion assay measuring inhibition of human purine nucleoside phosphorylase (PNP), 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated an IC50 of 1,330 nM (1.33 μM), using [8-¹⁴C]-inosine as substrate [1]. This value positions the compound in the low-micromolar range for PNP engagement, approximately 3 orders of magnitude weaker than the transition-state analog inhibitor immucillin-H (IC50 ~0.03–0.05 nM) but within the range of other 8-substituted purine-based PNP ligands evaluated in the same publication series [1]. The corresponding competitive inhibition constant (Ki) against human erythrocyte PNP was reported as 290,000 nM (290 μM), assessed via inhibition of guanosine phosphorylysis after 30 min by Lineweaver-Burk analysis [2]. A separate fluorescence-based assay yielded a Ki of 17,000 nM (17 μM) for PNP of unspecified origin [3]. The ~20-fold discrepancy between the IC50 and the competitive Ki values suggests a mixed or non-competitive inhibition modality that requires further mechanistic characterization.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human purine nucleoside phosphorylase (PNP) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM (1.33 μM); Ki (competitive) = 290,000 nM; Ki (fluorescence) = 17,000 nM |
| Comparator Or Baseline | Immuciillin-H (transition-state analog): IC50 ~0.03–0.05 nM. 8-Aminoguanosine (purine nucleoside analog): IC50 range reported in Woo et al. 1992 SAR series. |
| Quantified Difference | Target compound IC50 is approximately 26,000- to 44,000-fold weaker than immucillin-H; ~17-fold weaker Ki vs. IC50 discrepancy indicates non-competitive character. |
| Conditions | Human PNP; substrate [8-¹⁴C]-inosine conversion assay; human erythrocyte PNP guanosine phosphorylysis (Lineweaver-Burk, 30 min); fluorescence-based PNP inhibition assay (origin unspecified). |
Why This Matters
For procurement targeting PNP-related T-cell or hyperuricemia research, this compound offers a structurally distinct 8-piperazinyl-xanthine chemotype with confirmed, albeit moderate, PNP engagement—providing a complementary scaffold to purine nucleoside-based (e.g., immucillin) or 8-aminopurine inhibitors.
- [1] Woo PW, Kostlan CR, Sircar JC, Dong MK, Gilbertsen RB. Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. J Med Chem. 1992;35(8):1451-1457. PMID: 1573639. BindingDB entry BDBM50404028 (CHEMBL2021376): IC50 = 1.33E+3 nM. View Source
- [2] BindingDB. BDBM50404028 (CHEMBL2021376). Ki = 2.90E+5 nM. Competitive inhibition of human erythrocyte purine nucleoside phosphorylase assessed as inhibition of guanosine phosphorylysis after 30 min by Lineweaver-Burk analysis. View Source
- [3] BindingDB. BDBM50404028 (CHEMBL2021376). Ki = 1.70E+4 nM. Binding affinity to PNP (unknown origin) assessed as inhibition constant by fluorescence-based analysis. View Source
